
5-(4-Formylphenyl)nicotinic acid
Übersicht
Beschreibung
5-(4-Formylphenyl)nicotinic acid is a chemical compound with the linear formula C13H9NO3 . It has a molecular weight of 227.22 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 5-(4-Formylphenyl)nicotinic acid is represented by the InChI code1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) . The compound’s InChI key is HXYMSAUBDZGIRE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-(4-Formylphenyl)nicotinic acid is a white to yellow solid . It has a molecular weight of 227.22 . The compound’s InChI code is1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) , and its InChI key is HXYMSAUBDZGIRE-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Nicotinic Acid Receptors and Lipid Regulation
Nicotinic acid, a component of the B complex vitamins, has been identified as a key player in lipid regulation. It's primarily known for its ability to decrease lipolysis in adipose tissue, a process mediated by the inhibition of hormone-sensitive triglyceride lipase. This action involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition of adenylyl cyclase. Notably, the orphan G-protein-coupled receptors, PUMA-G in mice and HM74 in humans, expressed in adipose tissue, have been identified as nicotinic acid receptors. These receptors are implicated in the Gi-mediated decrease in cAMP levels and play a crucial role in the lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Nicotinic Acid in Herbicide Development
Research has also focused on utilizing nicotinic acid for developing novel herbicides. A study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing some compounds with significant herbicidal activity against certain plant species. These findings suggest that the structure-activity relationships of these compounds could be instrumental in creating new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Industrial Production and Ecological Impact
The industrial production of nicotinic acid, mainly through the oxidation of 5-ethyl-2-methylpyridine with nitric acid, has been a topic of concern due to environmental impact. The process produces nitrous oxide, a potent greenhouse gas. As such, there's a growing need for more ecologically friendly methods for nicotinic acid production, considering the requirements of green chemistry and environmental sustainability (Lisicki et al., 2022).
Nicotinic Acid in Dyslipidemia Treatment
Further studies have shown that nicotinic acid is utilized in treating dyslipidemia, leading to normalization of various cardiovascular risk factors, including elevating high-density lipoprotein. The molecular mechanisms involve activation of Gi-G protein-coupled receptors, specifically identifying HM74 as a low-affinity receptor and HM74A as a high-affinity receptor for nicotinic acid. This discovery aids in the development of improved drugs for dyslipidemia treatment (Wise et al., 2003).
Synthesis of Nicotinic Acid Derivatives
The synthesis of novel nicotinic acid derivatives has been explored for potential pharmacological applications. For example, new nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives displayed significant biological activity, indicating their potential as therapeutic agents in treating pain and inflammation (Khalil et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
5-(4-Formylphenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . As a part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .
Mode of Action
The mode of action of 5-(4-Formylphenyl)nicotinic acid is likely to be similar to that of niacin, given their structural similarity. Niacin and its derivatives act as precursors to the coenzymes NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Biochemical Pathways
Niacin and its derivatives, including 5-(4-Formylphenyl)nicotinic acid, are involved in several biochemical pathways. They are precursors of nicotinamide coenzymes, which include NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The metabolites of niacin, which include nicotinamide, nicotinamide n-oxide, nicotinuric acid, n1-methyl-2-pyridone-5-carboxamide, n1-methyl-4-pyridone-5-carboxamide, and trigonelline, have been identified in human urine .
Result of Action
The result of the action of 5-(4-Formylphenyl)nicotinic acid is likely to be similar to that of niacin, given their structural similarity. Niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Eigenschaften
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYMSAUBDZGIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383262 | |
| Record name | 5-(4-Formylphenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)nicotinic acid | |
CAS RN |
566198-28-5 | |
| Record name | 5-(4-Formylphenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



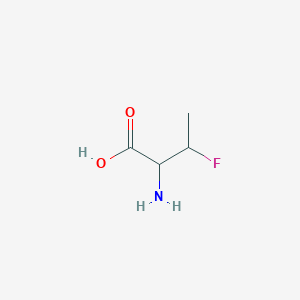

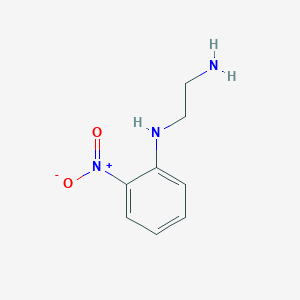
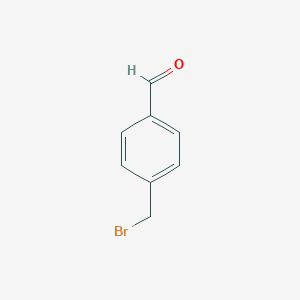
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)
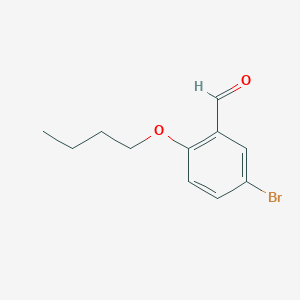
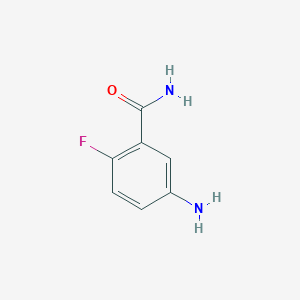
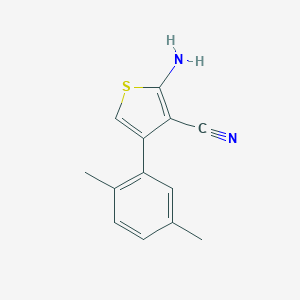


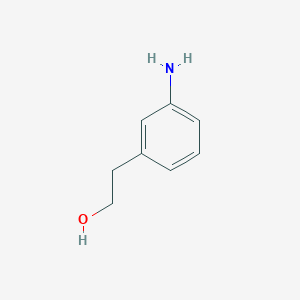

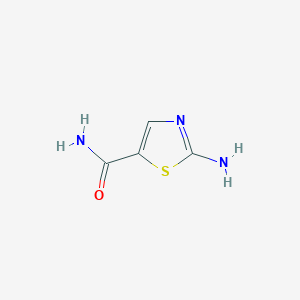
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)